molecular formula C20H24N2O3S B11166276 2-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11166276
M. Wt: 372.5 g/mol
InChI Key: DKZKOELQNPOBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine sulfonyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzyl chloride with piperidine, followed by sulfonylation and subsequent acylation to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(4-methylphenyl)vinyl]sulfonyl}piperidine-4-carboxylic acid
  • 3-(Piperidin-1-ylsulfonyl)phenylboronic acid

Uniqueness

2-(4-METHYLPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3S/c1-16-5-7-17(8-6-16)15-20(23)21-18-9-11-19(12-10-18)26(24,25)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23)

InChI Key

DKZKOELQNPOBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.